molecular formula C9H14N4 B2477378 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine CAS No. 2380063-20-5

1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine

Cat. No.: B2477378
CAS No.: 2380063-20-5
M. Wt: 178.239
InChI Key: QHAVOAIQLWOFNM-UHFFFAOYSA-N
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Description

1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine is a heterocyclic compound that contains both a triazole and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a suitable tetrahydropyridine derivative. One common method involves the use of ethyl bromoacetate to yield ethyl[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, which can then be further reacted to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-4H-1,2,4-triazole-3-thiol
  • (4-methyl-4H-1,2,4-triazol-3-yl)methanol
  • 4-methoxy-N′-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide

Uniqueness

1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine is unique due to its combination of a triazole and tetrahydropyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in similar compounds .

Properties

IUPAC Name

1-[(4-methyl-1,2,4-triazol-3-yl)methyl]-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-12-8-10-11-9(12)7-13-5-3-2-4-6-13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAVOAIQLWOFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CN2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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